molecular formula C25H31N3O6 B130160 Methysergide maleate CAS No. 129-49-7

Methysergide maleate

Número de catálogo: B130160
Número CAS: 129-49-7
Peso molecular: 469.5 g/mol
Clave InChI: LWYXFDXUMVEZKS-ZVFOLQIPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methysergide maleate (CAS 129-49-7) is a synthetic ergoline derivative primarily used for the prophylaxis of migraine and cluster headaches. It acts as a serotonin receptor antagonist, with high affinity for 5-HT2B and 5-HT2C receptors, and partial agonist activity at 5-HT1A receptors . Structurally, it is the maleate salt of methysergide, a lysergamide derivative, and exists as a white to off-white crystalline powder with low aqueous solubility, which influences its bioavailability . This compound reduces serotonin (5-HT) levels in the brain and inhibits 5-HT turnover, contributing to its therapeutic effects . However, its clinical use has declined due to significant adverse effects, including retroperitoneal fibrosis and valvular heart disease, leading to strict limitations on duration of therapy .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El hidrocloruro de acebutolol se sintetiza mediante un proceso de varios pasos. Los pasos clave incluyen la reacción de 3-acetil-4-hidroxifenilbutanamida con isopropilamina para formar el intermedio, que luego se hace reaccionar con epiclorhidrina para producir acebutolol. El producto final se obtiene tratando acebutolol con ácido clorhídrico para formar hidrocloruro de acebutolol .

Métodos de Producción Industrial

En entornos industriales, la producción de hidrocloruro de acebutolol implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, y a menudo implica técnicas avanzadas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Key Steps:

  • Methylation of Lysergic Acid Derivative :
    Lysergic acid-1'-hydroxybutylamide-2' undergoes methylation at the indole nitrogen using methyl iodide (CH3I\text{CH}_3\text{I}) in liquid ammonia with potassium amide (KNH2\text{KNH}_2) as a catalyst12.

    Lysergic acid 1 hydroxybutylamide 2 +CH3IKNH2,NH31 Methyl lysergic acid 1 hydroxybutylamide 2 \text{Lysergic acid 1 hydroxybutylamide 2 }+\text{CH}_3\text{I}\xrightarrow{\text{KNH}_2,\text{NH}_3}\text{1 Methyl lysergic acid 1 hydroxybutylamide 2 }
  • Crystallization and Maleate Salt Formation :
    The methylated product is crystallized from chloroform and reacted with maleic acid (C4H4O4\text{C}_4\text{H}_4\text{O}_4) to form methysergide maleate (1:1 stoichiometry)13.

    1 Methyl lysergic acid 1 hydroxybutylamide 2 +C4H4O4Methysergide maleate\text{1 Methyl lysergic acid 1 hydroxybutylamide 2 }+\text{C}_4\text{H}_4\text{O}_4\rightarrow \text{this compound}

Reaction Conditions:

ParameterValue
Solvent (Methylation)Liquid ammonia
CatalystPotassium amide
Temperature-60°C
Crystallization SolventChloroform

Metabolic Conversion

Methysergide undergoes extensive first-pass metabolism, primarily forming methylergonovine (active metabolite)456.

Metabolic Pathway:

  • Hydroxylation and Demethylation :
    Methysergide is metabolized via hepatic enzymes (CYP450) into methylergonovine, a partial 5-HT2B_{2B} agonist implicated in both therapeutic and adverse effects5.

Pharmacokinetic Data45:

ParameterMethysergideMethylergonovine
Oral Bioavailability13%>90%
Plasma Half-Life (t1/2t_{1/2})44.8–62.0 min174–223 min
AUC Ratio (Metabolite:Parent)1:10

Receptor Binding and Selectivity

Methysergide and its metabolite exhibit distinct binding profiles, influencing their pharmacological effects5:

Affinity (KiK_iKi) at Key Receptors:

ReceptorMethysergide (KiK_i, nM)Methylergonovine (KiK_i, nM)
5-HT1B_{1B}2.5–1620.5–10
5-HT2A_{2A}1.6–1041.0–50
5-HT2B_{2B}0.1–1500.3–20

Methylergonovine’s higher 5-HT2B_{2B} affinity explains its association with valvulopathy during prolonged use5.

Comparative Reactivity with Ergot Analogs

FeatureThis compoundMethylergonovine Maleate
Synthesis StepMethylation + maleate saltDirect salt formation
Metabolic PathwayProdrug to methylergonovineActive metabolite
Serotonin AntagonismStrong (5-HT2A/2C_{2A/2C})Weak (partial 5-HT2B_{2B} agonist)

Key Findings:

  • Methysergide’s therapeutic effects depend on metabolic activation to methylergonovine45.

  • The maleate salt enhances solubility and bioavailability compared to freebase forms13.

  • Structural modifications (e.g., methylation at N1) critically alter receptor selectivity and metabolic fate56.

Footnotes

Aplicaciones Científicas De Investigación

Medical Uses

Migraine and Cluster Headaches
Methysergide is predominantly prescribed for the prevention of episodic and chronic migraines as well as cluster headaches. It has been recognized for over 50 years as an effective prophylactic agent. Despite this, it is not recommended for acute migraine attacks but rather for patients with refractory cases who have not responded to standard treatments. A survey by the International Headache Society indicated that a significant majority of headache specialists still consider methysergide a unique treatment option when alternatives are inadequate .

Carcinoid Syndrome
Beyond migraine treatment, methysergide is also employed in managing carcinoid syndrome, specifically to alleviate severe diarrhea associated with this condition. Its ability to antagonize serotonin effects in gastrointestinal smooth muscle is particularly beneficial in this context .

Side Effects and Safety Concerns

Methysergide has been associated with several adverse effects, particularly cardiac valvulopathy when used long-term. Due to these risks, its use has become more cautious over the years. Updated guidelines recommend it only for severe cases where other treatments have failed . Common side effects include:

  • Nausea
  • Dizziness
  • Fatigue
  • Cardiac complications (with prolonged use)

Case Studies and Clinical Trials

Several studies have documented the effectiveness and safety of methysergide:

  • Longitudinal Study on Efficacy : A study involving 421 patients found that methysergide was effective in preventing migraines over extended periods (up to 29 months), although side effects necessitated dosage adjustments .
  • Comparative Studies : Research comparing methysergide with other treatments like lisuride hydrogen maleate indicated its continued relevance in specific patient populations resistant to other therapies .
  • Case Report on Long-term Use : A case review highlighted a patient who developed severe claudication after 13 years on methysergide for migraine treatment, illustrating potential vascular complications associated with chronic use .

Summary Table of Methysergide Maleate Applications

ApplicationDescriptionNotes
Migraine PreventionEffective prophylactic treatment for chronic and episodic migrainesNot for acute attacks; reserved for refractory cases
Cluster HeadachesUsed similarly as in migraines; effective in preventing cluster headache episodesLimited to specific patient populations
Carcinoid SyndromeAlleviates severe diarrhea due to serotonin excessImportant for managing gastrointestinal symptoms
Side EffectsIncludes nausea, dizziness, fatigue; potential cardiac issues with long-term useRequires careful monitoring

Mecanismo De Acción

El hidrocloruro de acebutolol funciona bloqueando selectivamente los receptores beta-1 en el corazón. Esta acción reduce los efectos de las catecolaminas, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial. El fármaco también tiene una leve actividad simpaticomimética intrínseca, lo que significa que puede estimular ligeramente los receptores beta mientras los bloquea .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pharmacological Profile

Methysergide Maleate vs. Lisuride Hydrogen Maleate

  • Receptor Activity :
    • Methysergide: 5-HT2B/2C antagonist, 5-HT1A partial agonist .
    • Lisuride: Potent dopamine (D2) agonist with 5-HT2A/2C antagonism and weak 5-HT1A agonism .
  • Therapeutic Use :
    • Both were initially developed for migraine prophylaxis. Methysergide is restricted due to toxicity, while lisuride remains in use for Parkinson’s disease and hyperprolactinemia .
  • Efficacy :
    • A double-blind trial showed comparable efficacy in migraine prevention, but lisuride had fewer side effects .

This compound vs. Ergotamine Tartrate

  • Mechanism: Methysergide inhibits 5-HT turnover and reduces brain 5-HT levels, while ergotamine primarily constricts blood vessels via α-adrenergic and 5-HT1B/1D agonism .
  • Duration :
    • Methysergide’s effects on 5-HT metabolism persist for >4 hours, whereas ergotamine’s vasoconstriction is short-lived .

Neuropharmacological Effects

This compound vs. Cyproheptadine Hydrochloride

This compound vs. Spiperone

  • Receptor Selectivity :
    • Methysergide targets 5-HT2B/2C and 5-HT1A, while spiperone is a potent D2 and 5-HT2A antagonist .

Pharmacokinetics and Formulation

Maleate Salts Comparison

  • This compound vs. Dexchlorpheniramine Maleate :
    • Both use maleate salts to improve stability. However, methysergide’s low water solubility (~10 mM) contrasts with dexchlorpheniramine’s higher solubility, impacting bioavailability and dosing .

Table 1: Key Comparisons of this compound with Similar Compounds

Compound Primary Targets Therapeutic Use Key Adverse Effects Clinical Status
This compound 5-HT2B/2C, 5-HT1A Migraine prophylaxis Fibrosis, valvulopathy Restricted use
Lisuride Hydrogen Maleate D2, 5-HT2A/2C Migraine, Parkinson’s disease Nausea, hypotension Approved
Ergotamine Tartrate 5-HT1B/1D, α-adrenergic Acute migraine treatment Ergotism, vasospasm Limited due to toxicity
Cyproheptadine 5-HT2, H1 Allergy, serotonin syndrome Sedation, weight gain Widely used

Research and Clinical Insights

  • Drug Interactions : Methysergide enhances Aβ toxicity in neuronal models, suggesting caution in Alzheimer’s research .
  • Historical Context : Methysergide’s decline highlights the trade-off between efficacy and safety in ergot derivatives, influencing modern drug development .

Actividad Biológica

Methysergide maleate is a synthetic compound belonging to the ergoline family, primarily recognized for its role as a mixed antagonist of serotonin receptors, particularly the 5-HT1 and 5-HT2 subtypes. This article delves into the biological activity of this compound, exploring its pharmacodynamics, clinical applications, and associated side effects based on diverse research findings.

  • Chemical Name : [8β( S)]-9,10-Didehydro- N-[1-(hydroxymethyl)propyl]-1,6-dimethylergoline-8-carboxamide maleate
  • CAS Number : 129-49-7
  • Molecular Formula : C21H27N3O2.C4H4O4

This compound acts primarily as a 5-HT1 and 5-HT2 receptor antagonist , which inhibits the action of serotonin in various tissues. Its pharmacological profile includes:

  • Partial agonism at 5-HT1 receptors .
  • Antagonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors .

This dual action contributes to its efficacy in treating migraine headaches by preventing vasodilation and modulating neurotransmitter release.

Pharmacokinetics

The pharmacokinetic properties of this compound reveal significant insights into its clinical use:

  • Bioavailability : Approximately 13% due to extensive first-pass metabolism.
  • Metabolism : Converted into methylergometrine, which is more potent and contributes significantly to the drug's therapeutic effects.
  • Elimination Half-life : Methysergide has a shorter half-life compared to its metabolite, methylergometrine (62 min vs. ~223 min) .

Clinical Applications

This compound is predominantly used for the prophylactic treatment of migraine headaches. Clinical studies highlight its effectiveness:

  • Prophylactic Use : In a study involving 421 patients with recurrent headaches, methysergide was administered in doses ranging from 6 to 16 mg per day. Results indicated that while it was ineffective for acute attacks, it significantly reduced the frequency and severity of migraines over prolonged use .
  • Case Studies : A short-term oral prophylaxis study showed that patients transitioning from intravenous dihydroergotamine (DHE) to methysergide reported sustained improvements in headache severity and frequency .

Side Effects and Risks

While methysergide is effective, it is associated with several side effects:

  • Common Side Effects : Nausea, diarrhea, and fatigue are frequently reported .
  • Serious Risks : Long-term use has been linked to severe complications such as retroperitoneal fibrosis and valvular heart disease. The incidence of fibrosis has been estimated at approximately 1 in 5,000 cases .
Side Effect TypeDescription
CommonNausea, diarrhea, fatigue
SeriousRetroperitoneal fibrosis, cardiac valvular disease

Q & A

Q. Basic: What are the primary pharmacological targets of Methysergide maleate, and what experimental models are used to study its receptor interactions?

This compound acts primarily as a serotonin (5-HT) receptor antagonist, with high affinity for 5-HT2B (pKi = 8.0–9.4) and 5-HT2C (pKi = 8.6–9.1) receptors. It also exhibits partial agonist activity at 5-HT1A and other receptors . Experimental models include:

  • In vitro receptor binding assays using radiolabeled ligands to quantify receptor affinity and selectivity .
  • Animal models such as endotoxemia, asthma, and systemic burnedema to study anti-inflammatory effects .
  • Neuronal and platelet cultures to assess serotonin blockade (IC50 = 18 µM) .

Q. Basic: What are the recommended storage conditions and handling protocols for this compound in laboratory settings?

  • Storage : Store in sealed containers at 2–8°C, protected from light. Avoid exposure to oxidizing agents .
  • Handling : Use PPE (gloves, chemical-resistant lab coats, N95/P2 respirators for airborne particulates) and engineering controls (fume hoods) to minimize inhalation/contact .
  • Waste disposal : Collect spillage using absorbent materials and dispose of as hazardous waste .

Q. Advanced: How can researchers reconcile the anti-inflammatory properties of this compound with its propensity to induce fibrotic complications in long-term use?

Experimental strategies :

  • Dose-response studies : Compare low-dose regimens (e.g., 2–6 mg/day) to evaluate thresholds for fibrosis versus anti-inflammatory efficacy .
  • Selective receptor modulation : Use 5-HT2B knockout models to isolate anti-inflammatory effects mediated via 5-HT2C or other pathways .
  • Biomarker monitoring : Track serum markers of fibrosis (e.g., TGF-β, collagen metabolites) in chronic dosing studies .

Q. Advanced: What methodologies are employed to study the pharmacokinetics of this compound and its active metabolite MEM (Methylergometrine)?

  • Metabolic profiling : Use HPLC and LC-MS/MS to quantify plasma concentrations of Methysergide and MEM in animal models .
  • Protein binding assays : Assess plasma protein binding (~66%) via equilibrium dialysis .
  • Excretion studies : Administer radiolabeled Methysergide and measure urinary/fecal excretion (50% eliminated unchanged) .

Q. Basic: What are the critical parameters to consider when designing in vivo studies to assess the efficacy of this compound in migraine prophylaxis?

  • Dosing regimen : Limit treatment duration to ≤6 months to mitigate fibrotic risks .
  • Outcome measures : Monitor headache frequency, vasoconstriction markers (e.g., endothelin-1), and adverse events (nausea, dizziness) .
  • Control groups : Compare against newer 5-HT antagonists (e.g., Frovatriptan) to contextualize efficacy/safety .

Q. Advanced: How do partial agonist activities of this compound at certain 5-HT receptors influence experimental outcomes, and how can these be controlled?

  • Receptor-specific assays : Use selective antagonists (e.g., SB 206553 for 5-HT2C) to isolate partial agonist effects .
  • Functional imaging : Employ fMRI or calcium flux assays to differentiate agonist vs. antagonist activity in neuronal circuits .
  • Dual-action models : Co-administer Methysergide with full agonists (e.g., DOI for 5-HT2A) to assess competitive interactions .

Q. Basic: What safety precautions are necessary when administering this compound in animal studies?

  • Acute toxicity : Adhere to LD50 guidelines (oral Category 3 toxicity, H301) and provide emergency oxygen/artificial respiration for inhalation exposure .
  • Chronic exposure : Implement staggered dosing schedules with ≥1-month washout periods to reduce cumulative toxicity .

Q. Advanced: How can researchers address contradictory data on Methysergide’s role in inflammasome inhibition versus fibrosis promotion?

  • Mechanistic studies : Use NLRP3 inflammasome knockout models to decouple anti-inflammatory pathways from fibrotic signaling .
  • Temporal analysis : Conduct time-course experiments to identify early inflammatory suppression vs. late-stage fibrotic activation .
  • Transcriptomic profiling : Perform RNA-seq on treated tissues to map gene networks linking 5-HT2B antagonism to fibrosis .

Q. Basic: What are the validated analytical techniques for quantifying this compound purity in research samples?

  • HPLC : Use C18 columns with UV detection (λ = 280 nm) and ≥99% purity standards .
  • NMR : Confirm structural integrity via characteristic peaks (e.g., ergoline ring protons) .

Q. Advanced: What experimental frameworks are used to evaluate Methysergide’s potential in off-label applications, such as carcinoid syndrome-associated diarrhea?

  • Clinical retrospection : Analyze historical case studies for dosing efficacy (e.g., 4–16 mg/day) and adverse event rates .
  • Mechanistic overlap : Test serotonin receptor expression in gastrointestinal tumors to identify responsive subtypes .

Propiedades

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYXFDXUMVEZKS-ZVFOLQIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017106
Record name Methysergide hydrogen maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-49-7
Record name Methysergide maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methysergide maleate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methysergide maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methysergide hydrogen maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYSERGIDE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methysergide maleate
Reactant of Route 2
Methysergide maleate
Reactant of Route 3
Methysergide maleate
Reactant of Route 4
Methysergide maleate
Reactant of Route 5
Methysergide maleate
Reactant of Route 6
Methysergide maleate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.